

The 7-Azaindole Scaffold: A Cornerstone in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1524594

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The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a bioisostere of both indole and the adenine fragment of ATP, which is crucial for the function of kinases. This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for the binding site of various kinases, making them a cornerstone in the development of inhibitors for this enzyme class. The introduction of a bromine atom at the 5-position not only modulates the electronic landscape of the molecule but also provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.^{[2][3]}

Unveiling the Solid-State Architecture: The Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The definitive three-dimensional arrangement of atoms in a molecule is provided by single-crystal X-ray diffraction. The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals a planar heterocyclic system with specific intermolecular interactions that govern its packing in the solid state.^{[4][5]}

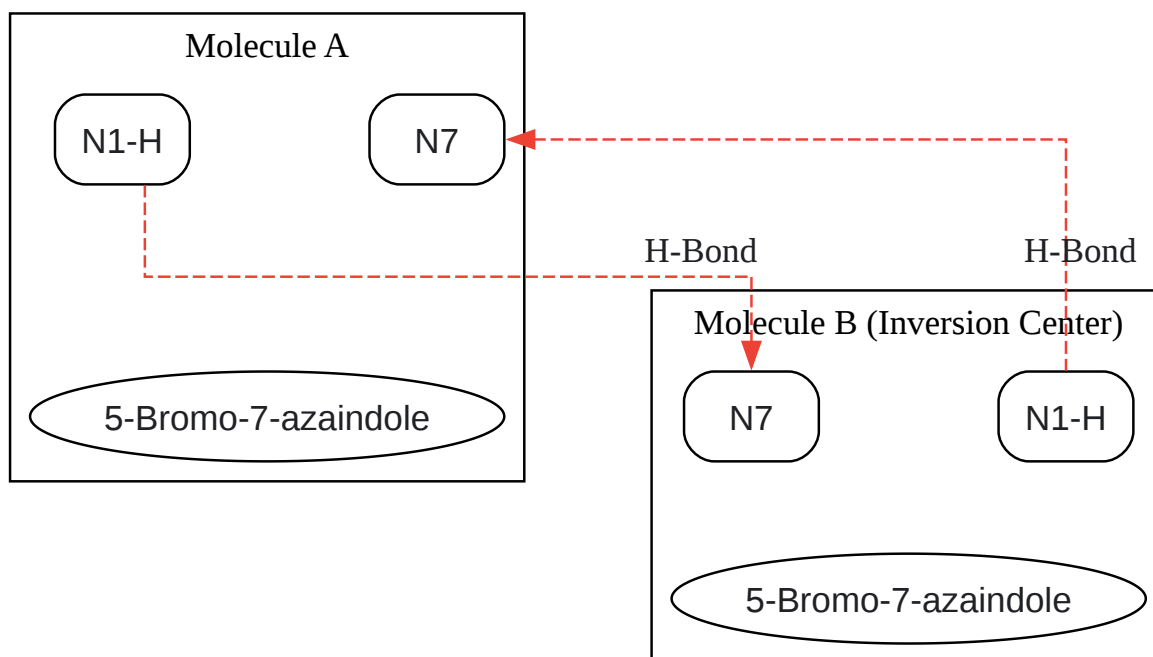
Crystallographic Data

A comprehensive analysis of the crystallographic data provides the fundamental parameters of the crystal lattice and the molecule's conformation within it.

Parameter	Value	Reference
Chemical Formula	C ₇ H ₅ BrN ₂	[4]
Molecular Weight	197.04 g/mol	[4]
Crystal System	Monoclinic	[4]
Space Group	P2 ₁ /c	[4]
a	8.9082 (4) Å	[4]
b	13.3632 (6) Å	[4]
c	5.8330 (3) Å	[4]
β	103.403 (5)°	[4]
Volume	675.47 (6) Å ³	[4]
Z	4	[4]

Molecular Geometry and Intermolecular Interactions

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine molecule consists of a fused pyridine and pyrrole ring, forming a nearly planar azaindole skeleton with an r.m.s. deviation of 0.017 Å.[4][5] In the crystal, the most significant intermolecular interaction is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds.[4][5] This interaction involves the pyrrole nitrogen (N1) acting as a hydrogen bond donor and the pyridine nitrogen (N7) of an adjacent molecule acting as the acceptor.[6]



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Caption: Hydrogen bonding in 5-Bromo-1H-pyrrolo[2,3-b]pyridine dimers.

Synthesis and Crystallization Strategies

The preparation of high-quality single crystals is a prerequisite for successful X-ray crystallographic analysis. This begins with the efficient synthesis of the target compound and is followed by a meticulous crystallization process.

Synthetic Protocols

Several synthetic routes to 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its analogs have been reported. A common approach involves the bromination of the parent 7-azaindole. For the synthesis of more complex, substituted analogs, the Fischer indole synthesis is a powerful method.^[7]

Protocol 1: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine^{[8][9]}

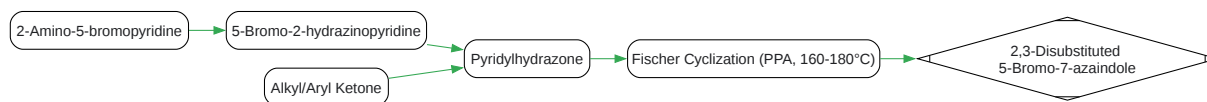
This protocol describes the bromination of a related dihydro-azaindole.

- **Reaction Setup:** To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly.[\[8\]](#)[\[9\]](#)
- **Bromination:** Maintain the reaction temperature at 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.[\[8\]](#)[\[9\]](#)
- **Quenching:** Neutralize the reaction mixture with 60 g of a saturated aqueous sodium bisulfite solution until the red color disappears.[\[8\]](#)[\[9\]](#)
- **Extraction:** Perform a liquid-liquid extraction to separate the organic and aqueous phases.[\[8\]](#)[\[9\]](#)
- **Washing:** Wash the organic phase with 200 g of water.[\[8\]](#)[\[9\]](#)
- **Isolation:** Recover the product by evaporating the dichloromethane solvent to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[\[8\]](#)[\[9\]](#)

Protocol 2: Fischer Indole Synthesis of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines[\[7\]](#)

This method allows for the construction of the 7-azaindole scaffold with various substituents at the 2 and 3 positions.

- **Hydrazone Formation:** Synthesize the required 5-bromo-2-hydrazinopyridine from commercially available starting materials. React this hydrazine with an appropriate ketone (alkyl or aryl) to form the corresponding hydrazone.
- **Cyclization:** Heat the pyridylhydrazone in polyphosphoric acid (PPA) at 160-180°C to induce the Fischer indole cyclization.[\[7\]](#)
- **Workup and Purification:** After cooling, carefully quench the reaction mixture with water and neutralize it. Extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.



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Caption: Workflow for Fischer indole synthesis of 7-azaindole analogs.

Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction often requires screening various conditions. Common techniques include:

- **Slow Evaporation:** Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, dichloromethane/hexane) in a loosely covered vial.^[10] Allow the solvent to evaporate slowly over several days.
- **Vapor Diffusion:** Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
- **Cooling:** Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

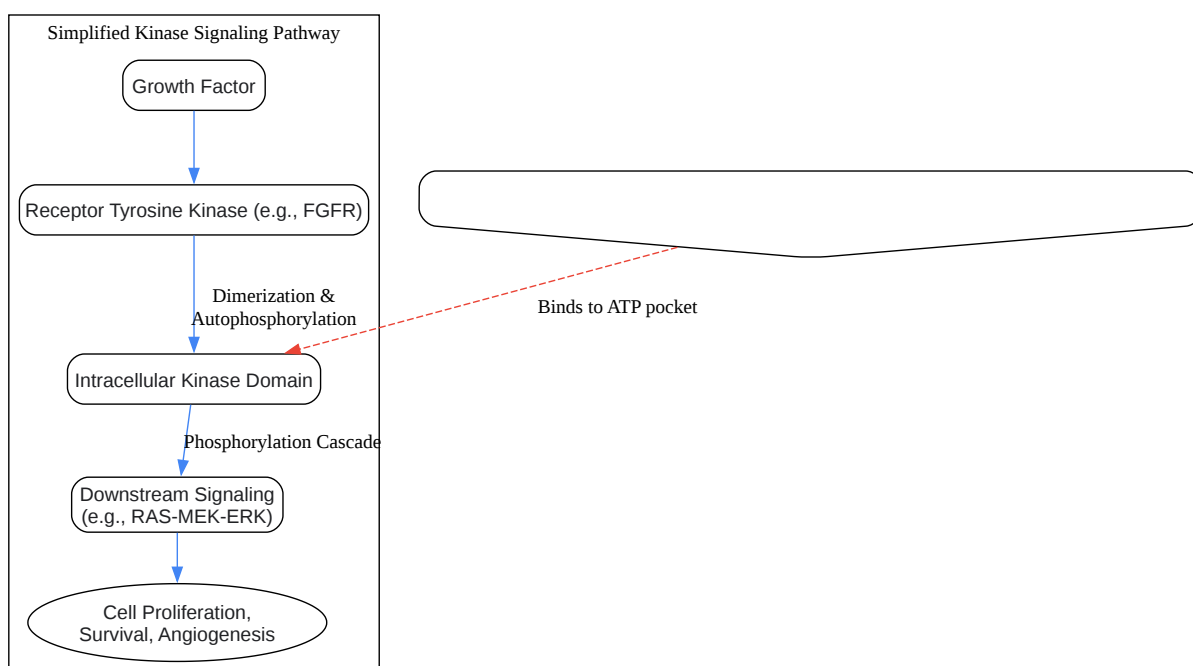
Biological Significance and Drug Discovery Applications

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a multitude of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Kinase Inhibition

As previously mentioned, the 7-azaindole core is a potent hinge-binding motif for many protein kinases. The bromine atom at the 5-position can be exploited for further derivatization to

enhance potency and selectivity. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[11][12] Other analogs have been investigated as inhibitors of ATM kinase, a critical protein in the DNA damage response, presenting a strategy for cancer chemosensitization.[13]



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Caption: Inhibition of a receptor tyrosine kinase pathway by a 7-azaindole analog.

Anticancer and Antiviral Activity

Platinum(II) complexes incorporating 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a ligand have demonstrated high cytotoxicity against human cancer cell lines, in some cases exceeding the activity of the clinically used drug cisplatin.[6] Furthermore, 7-azaindole derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, highlighting their potential as antiviral agents.[14] The core structure's ability to engage in crucial hydrogen bonding and other non-covalent interactions is key to its broad biological activity.[14][15]

Conclusion

The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a molecule of significant interest to the scientific and drug development communities. Its crystal structure reveals a planar, hydrogen-bonding motif that is conducive to binding biological macromolecules. The synthetic versatility afforded by the bromine substituent allows for the creation of diverse libraries of analogs for biological screening. A thorough understanding of its solid-state structure, combined with robust synthetic and crystallization methodologies, provides a powerful platform for the rational design of next-generation therapeutics targeting a range of diseases, from cancer to viral infections.

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